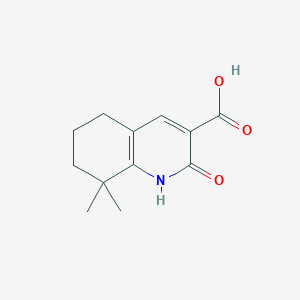

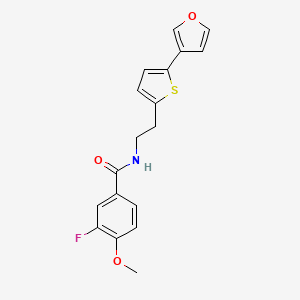

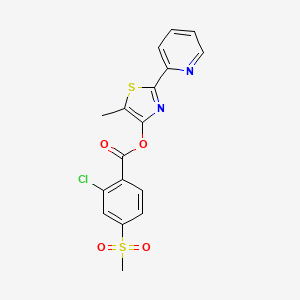

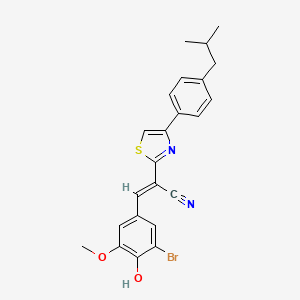

8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Assembly and Crystal Structures A study detailed the molecular assembly and crystal structure of a unique compound formed from the reaction of quinolin-8-ol (oxine) with salicylic acid, highlighting the protonation of quinoline nitrogen and unusual hydrogen-bonding bridges. This provides insight into the solid-state reactions of similar carboxylic acids with oxine, which could have implications for understanding molecular interactions and designing new materials (Smith, Wermuth, & White, 2003).

Cytotoxic Activities of Carboxamide Derivatives Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from pyrano[4,3-b]quinoline dione derivatives, showed significant growth inhibitory properties against various cancer cell lines. This underscores the potential of quinoline derivatives in developing new anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Helical Quinoline-derived Oligoamides The design, synthesis, and structural characterization of helical oligoamides derived from quinolinecarboxylic acid, indicating the formation of bent and helical conformations stabilized by intramolecular hydrogen bonds. This research could contribute to the development of novel foldamers for use in biomimetic materials and nanotechnology (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Synthesis and Reactions of Quinolinecarboxylic Acid Derivatives Studies on the synthesis and reactions of quinolinecarboxylic acid derivatives with oxygen substitution, including the development of synthetic routes to compounds with potential applications in materials science and pharmaceutical chemistry, show the versatility of these compounds in organic synthesis (Link, Bernauer, & Englert, 1982).

Antibacterial and Antimalarial Potential Investigations into quinoline-3-carboxylic acid derivatives revealed weak oral activity in rat models, leading to the development of structurally related compounds with enhanced potency. This line of research is crucial for discovering new antimalarial and antibacterial agents, demonstrating the medical relevance of quinoline derivatives (Erickson, Hainline, Lenon, Matson, Rice, Swingle, & Van Winkle, 1979).

Propiedades

IUPAC Name |

8,8-dimethyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)5-3-4-7-6-8(11(15)16)10(14)13-9(7)12/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGBHQHXBRMRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1NC(=O)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine](/img/structure/B2673649.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)